
GJ-103 free acid
Vue d'ensemble
Description
GJ-103 free acid is an active analog of the read-through compound GJ072 . It is a chemical-induced read-through of premature stop codons that might be exploited as a potential treatment strategy for genetic disorders caused by nonsense mutations .
Molecular Structure Analysis
The molecular weight of GJ-103 free acid is 342.37 . Its molecular formula is C16H14N4O3S . The exact mass is 342.08 . The elemental analysis shows that it contains C, 56.13; H, 4.12; N, 16.36; O, 14.02; S, 9.36 .Physical And Chemical Properties Analysis
GJ-103 free acid has a molecular weight of 342.37 and a molecular formula of C16H14N4O3S . It is soluble in DMSO . It can be stored as a powder at -20°C for 3 years or at 4°C for 2 years .Applications De Recherche Scientifique
Pulmonary Arterial Hypertension (PAH) Treatment
GJ103 has been shown to be effective in preventing the development of heritable Pulmonary Arterial Hypertension (hPAH) in a mouse model . This disease is often fatal and is caused by mutations in the Bmpr2 gene. GJ103, as a Small Molecule Read Through (SMRT) compound, can produce full-length and functional proteins, offering a potential therapeutic strategy for hPAH.
Genetic Disorder Research
The compound’s ability to induce read-through of premature stop codons makes it a valuable tool for researching genetic disorders . It can help in understanding the pathophysiology of diseases caused by nonsense mutations and potentially lead to the development of new treatments.
Neurodegenerative Disease Study
GJ103 has potential applications in the study of neurodegenerative diseases. It can restore the kinase activity of ataxia-telangiectasia mutated kinase (ATM) in patient-derived cell lines with nonsense mutations . This could be instrumental in researching conditions like ataxia-telangiectasia.
Drug Development and Screening
As a read-through compound, GJ103 can be used in drug development and screening processes to identify other compounds that can induce read-through of stop codons . This could expand the range of potential therapeutic agents for various genetic conditions.
Molecular Biology Research
In molecular biology, GJ103 can be used to study the effects of restoring protein synthesis in cells with premature stop codons . This can provide insights into protein function and gene expression regulation.
Safety And Hazards
Propriétés
IUPAC Name |
2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVQSAZHPCDBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GJ-103 free acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



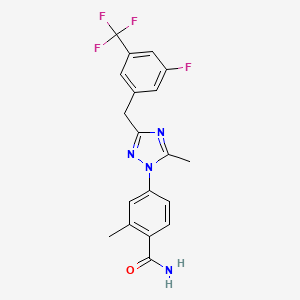

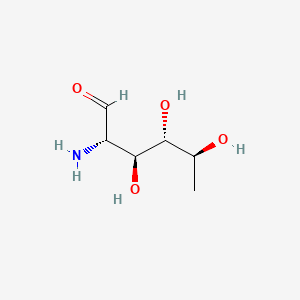
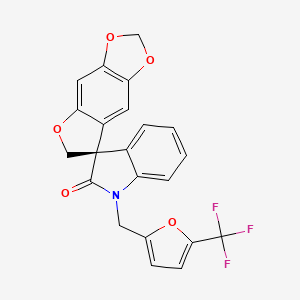
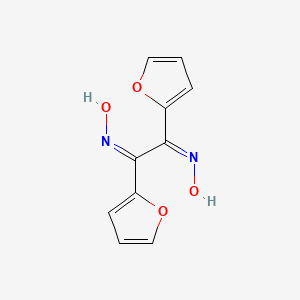

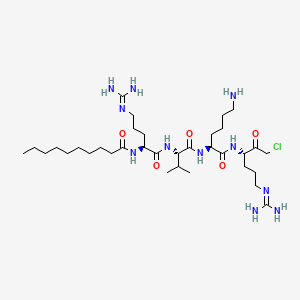
![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B607573.png)
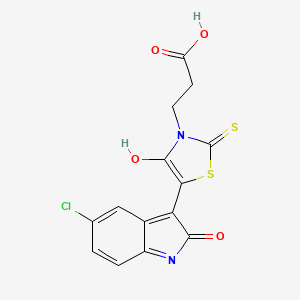

![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)
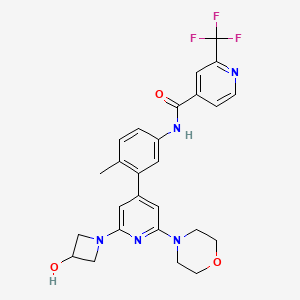
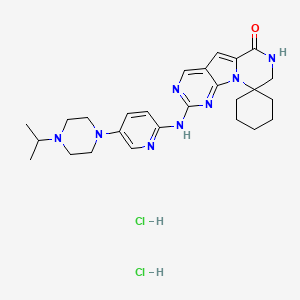
![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)